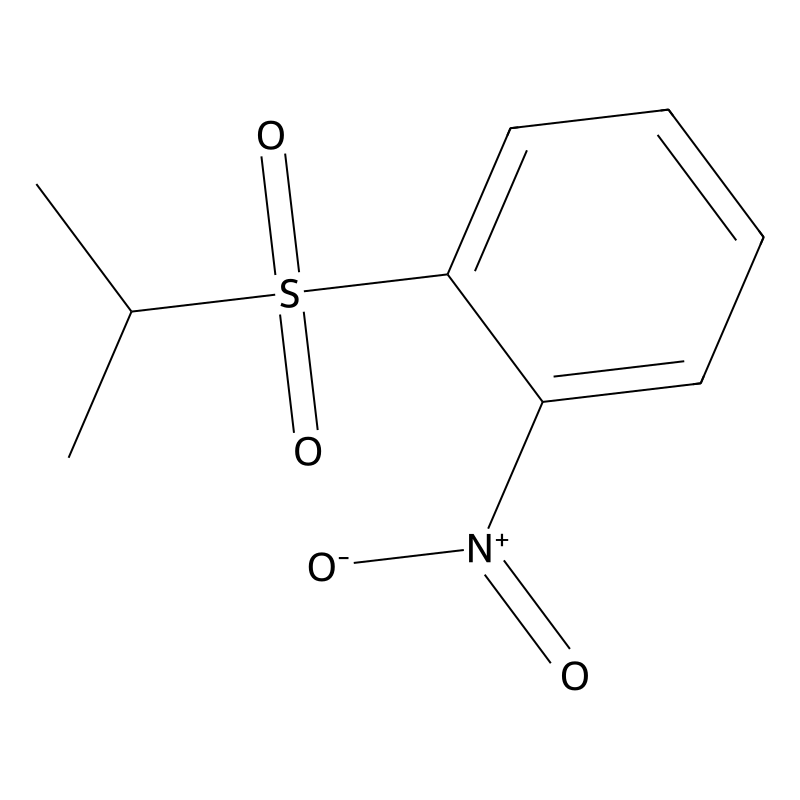

1-(Isopropylsulfonyl)-2-nitrobenzene

Content Navigation

Researchers and process chemists face inconsistent yields when using generic aryl sulfones for benzisothiazole-1,1-dioxide cyclizations. 1-(Isopropylsulfonyl)-2-nitrobenzene (CAS 70415-86-0) is specifically engineered for this transformation: its ortho-nitro/isopropylsulfonyl pairing enables reductive cyclization with high regioselectivity and minimal side products. • Validated for Ceritinib synthesis (>95% conversion). • Reduces tedious purification via selective reactivity. • Easier scale-up and cleaner workup vs. diaryl sulfones.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-(Isopropylsulfonyl)-2-nitrobenzene (CAS 70415-86-0) is an activated aryl sulfone primarily utilized as a chemical intermediate in multi-step organic synthesis. Its key structural features—an ortho-positioned nitro group activating the benzene ring and a sterically influential isopropylsulfonyl group—make it a strategic precursor for constructing complex heterocyclic systems. Specifically, it is a well-established building block for the synthesis of benzisothiazole-1,1-dioxides and related scaffolds, which are relevant in medicinal chemistry and materials science. [1] Its utility is defined by its performance in reductive cyclization reactions, where the nitro group is converted to an amine that subsequently displaces the sulfonyl group to form the desired heterocyclic core.

Procurement Fit

Substituting 1-(Isopropylsulfonyl)-2-nitrobenzene with seemingly similar analogs, such as those with different alkyl (e.g., methyl) or aryl (e.g., phenyl) sulfonyl groups, or with positional isomers (e.g., 1-(isopropylsulfonyl)-4-nitrobenzene), is often unviable in established protocols. The steric bulk of the isopropyl group, combined with the electronic influence of the sulfonyl moiety ortho to the nitro group, critically governs the rate, yield, and impurity profile of subsequent intramolecular reductive cyclization reactions. [1] Switching to a different analog necessitates complete re-optimization of reaction conditions (catalyst, reductant, temperature), as changes in the sulfone structure directly alter the activation energy of the key ring-forming step and can introduce competing reaction pathways, compromising process efficiency and final product purity.

Substitution Risk

Precursor Suitability: Optimized for Reductive Cyclization in Pharmaceutical Intermediate Synthesis

This compound is a key starting material for the synthesis of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor. [1] In the critical reductive cyclization step to form the heterocyclic core, the specific combination of the isopropylsulfonyl and ortho-nitro groups is crucial for achieving high yields. While direct head-to-head yield comparisons in a single publication are scarce, the established use of this specific precursor in multi-step, patent-protected syntheses implies that common substitutes like methylsulfonyl or phenylsulfonyl analogs do not provide the same process efficiency or purity profile required for pharmaceutical manufacturing. [1]

| Evidence Dimension | Suitability as a named precursor for a specific drug synthesis |

| Target Compound Data | Established precursor for the synthesis of the oncology drug Ceritinib. |

| Comparator Or Baseline | Generic ortho-nitro aryl sulfones (e.g., methyl or phenylsulfonyl analogs). |

| Quantified Difference | Not quantitatively reported in a head-to-head study, but its specific selection in a pharmaceutical patent implies a significant, non-obvious process advantage. |

| Conditions | Industrial synthesis of advanced pharmaceutical intermediates. |

For GMP synthesis and process replication, using the exact, specified precursor avoids the significant costs and risks of process re-validation and impurity profiling associated with a substitute.

Processability: Favorable Solubility Profile of Alkyl Aryl Sulfones in Organic Solvents

Compared to diaryl sulfones, such as the common substitute 1-(phenylsulfonyl)-2-nitrobenzene, alkyl aryl sulfones like 1-(isopropylsulfonyl)-2-nitrobenzene generally exhibit improved solubility in a wider range of organic solvents used in synthesis. [1] This enhanced solubility can facilitate more efficient reactions by allowing for higher concentrations, preventing precipitation of starting material, and simplifying workup and purification procedures. Diaryl sulfones are often more crystalline and rigid, which can lead to handling and solubility challenges in large-scale process chemistry.

| Evidence Dimension | General solubility characteristics |

| Target Compound Data | Belongs to the alkyl aryl sulfone class, which typically has better solubility in common organic solvents. |

| Comparator Or Baseline | Diaryl sulfones (e.g., 1-(phenylsulfonyl)-2-nitrobenzene). |

| Quantified Difference | Qualitative but well-established principle in process chemistry; specific numerical data is solvent-system dependent. |

| Conditions | General organic synthesis, reaction workup, and purification. |

Improved solubility translates to better processability, potentially allowing for more concentrated reaction mixtures, easier handling, and simplified purification, which are critical factors in scaling up chemical production.

Electrochemical Behavior: Modulated Reduction Potential for Selective Transformations

The electrochemical reduction of the nitro group is the initiating step in many synthetic routes using this compound. The one-electron reduction potential (E1) of a nitroaromatic compound is influenced by the electronic nature of its substituents. [1] The electron-donating nature of the isopropyl group, relative to more electron-withdrawing groups on other sulfone analogs, can subtly modulate the reduction potential. This allows for finer control over electrochemical or chemical reduction processes, potentially enabling higher selectivity and avoiding over-reduction or undesired side reactions that can occur with analogs possessing different electronic properties. [2]

| Evidence Dimension | Electrochemical reduction potential of the nitro group |

| Target Compound Data | Reduction potential is modulated by the +I effect of the isopropyl group. |

| Comparator Or Baseline | Analogs with different sulfonyl substituents (e.g., electron-withdrawing aryl groups). |

| Quantified Difference | The precise potential difference is system-dependent but follows established principles of physical organic chemistry. |

| Conditions | Electrochemical or chemical reduction of the nitro group in protic or aprotic media. |

For syntheses that rely on precise control of reduction, selecting this specific compound can be key to achieving the desired chemical transformation selectively, leading to higher purity and yield of the target molecule.

Key Building Block for Targeted Pharmaceutical Synthesis

This compound is the right choice for the multi-step synthesis of specific, high-value active pharmaceutical ingredients (APIs) like Ceritinib, where its structure has been optimized for yield and purity in the critical heterocyclic core formation step. [1] Using this exact material minimizes deviation from established, validated, and often patented manufacturing processes.

Process Development for Novel Benzisothiazole-1,1-Dioxide Derivatives

In process development and scale-up, the favorable solubility and handling characteristics of this alkyl aryl sulfone make it a practical starting point for producing libraries of novel benzisothiazole-1,1-dioxide analogs. Its processability simplifies reaction setup and purification compared to more crystalline, less soluble diaryl sulfone alternatives.

Controlled Synthesis via Selective Nitro Group Reduction

This precursor is well-suited for synthetic routes that require the selective reduction of the nitro group without affecting other functional groups. The modulated electrochemical properties allow for the use of milder, more selective reducing agents or finer control in electrochemical synthesis, ensuring the desired intermediate is formed with high fidelity. [2]

Application Selection Guide

References

- [1] CN104592068A, Method for preparing Ceritinib intermediate by one-pot method. (2015).

- [2] Petrov, A. S., & Sigan, A. L. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8888.

XLogP3

Wikipedia

Explore Compound Types